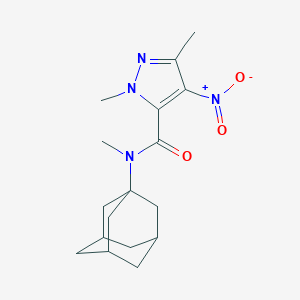
N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide, also known as A-769662, is a potent activator of AMP-activated protein kinase (AMPK), an enzyme that plays a crucial role in cellular energy homeostasis. AMPK is a key regulator of metabolism, and its activation has been shown to have beneficial effects on a wide range of physiological processes, including glucose and lipid metabolism, inflammation, and autophagy.
Mecanismo De Acción
N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ subunit of the enzyme, leading to conformational changes that allosterically activate the kinase. AMPK activation results in the phosphorylation of downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4, leading to increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
AMPK activation by N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has been shown to have a wide range of biochemical and physiological effects, including improved glucose and lipid metabolism, decreased inflammation, and increased autophagy. In animal studies, N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has been shown to improve glucose tolerance and insulin sensitivity, reduce body weight and adiposity, and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide is a potent and selective activator of AMPK, making it a valuable tool for studying the role of AMPK in cellular metabolism and disease. However, N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has been shown to have off-target effects on other enzymes, such as glycogen synthase kinase-3β, which may complicate its interpretation in some experiments. Additionally, N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has poor solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
Future research on N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide may focus on its potential therapeutic applications in various diseases, including diabetes, obesity, cancer, and neurodegenerative disorders. Further studies are needed to elucidate the precise mechanisms of AMPK activation by N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide and its downstream effects on cellular metabolism and disease pathogenesis. Additionally, the development of more potent and selective AMPK activators may provide new opportunities for therapeutic intervention.
Métodos De Síntesis
The synthesis of N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of 1-adamantylamine with 4-nitrobenzaldehyde to form the corresponding Schiff base. The Schiff base is then reduced with sodium borohydride to give the amine, which is subsequently reacted with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid chloride to form the carboxamide. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including diabetes, obesity, cancer, and neurodegenerative disorders. In vitro and in vivo studies have shown that N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide activates AMPK in a dose-dependent manner, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-(1-adamantyl)-4-nitro-N,1,3-trimethyl-1H-pyrazole-5-carboxamide has also been shown to inhibit the proliferation of cancer cells and induce autophagy, suggesting its potential as an anticancer agent.
Propiedades
Fórmula molecular |
C17H24N4O3 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
N-(1-adamantyl)-N,2,5-trimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C17H24N4O3/c1-10-14(21(23)24)15(20(3)18-10)16(22)19(2)17-7-11-4-12(8-17)6-13(5-11)9-17/h11-13H,4-9H2,1-3H3 |
Clave InChI |
SJRREORQOHZIHG-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N(C)C23CC4CC(C2)CC(C4)C3)C |
SMILES canónico |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N(C)C23CC4CC(C2)CC(C4)C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B280367.png)



![2-(1-adamantyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B280376.png)

![4-chloro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B280380.png)





![3-amino-N-(1,3-benzodioxol-5-yl)-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B280390.png)